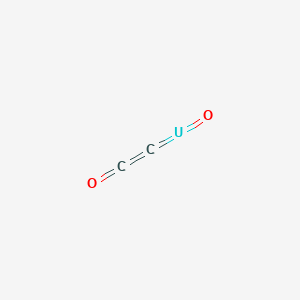
Oxo(oxoethenylidene)uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(oxoethenylidene)uranium is a complex uranium compound characterized by the presence of oxo groups and an oxoethenylidene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo(oxoethenylidene)uranium can be synthesized through various methods, including the reduction of uranyl complexes using boranes or silanes . The process involves selective oxygen-atom abstraction from macrocyclic uranyl complexes, leading to the formation of double uranium oxo cations. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) or pyridine and controlled deoxygenation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced synthetic techniques and controlled environments to ensure the stability and purity of the compound. Industrial production would likely require stringent safety protocols due to the radioactive nature of uranium compounds.
Chemical Reactions Analysis
Types of Reactions
Oxo(oxoethenylidene)uranium undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like cobaltocene or potassium metal.
Oxo-functionalization: This involves the activation and functionalization of the oxo groups through coordination with metal cations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium bases, cobaltocene, and potassium metal. The reactions often require anaerobic conditions to prevent the oxidation of the reduced uranium species .
Major Products Formed
The major products formed from these reactions include various uranium-oxo complexes with different oxidation states and coordination environments. These products are often characterized by their unique structural and magnetic properties .
Scientific Research Applications
Oxo(oxoethenylidene)uranium has several scientific research applications, including:
Environmental Science: The compound is studied for its potential role in the immobilization of uranium in the environment and nuclear waste remediation.
Nuclear Chemistry: It is used to understand the chemical behavior of uranium compounds and their interactions with other elements.
Material Science: The compound’s unique properties make it a subject of interest in the development of new materials for uranium extraction and separation.
Mechanism of Action
The mechanism of action of oxo(oxoethenylidene)uranium involves the coordination of oxo groups with metal cations, leading to the activation and functionalization of the uranium-oxo bonds . This process often involves single-electron reduction and the formation of new covalent bonds between uranium and other elements .
Comparison with Similar Compounds
Oxo(oxoethenylidene)uranium can be compared with other uranium-oxo complexes, such as:
Uranyl(VI) dication (UO2^2+): This is the most common form of uranium in the environment and is known for its strong U-O bonds.
Uranyl(V) monocation (UO2^+): This compound is less stable and often undergoes disproportionation to form uranyl(VI) and uranium(IV) species.
Properties
CAS No. |
251990-63-3 |
|---|---|
Molecular Formula |
C2O2U |
Molecular Weight |
294.05 g/mol |
InChI |
InChI=1S/C2O.O.U/c1-2-3;; |
InChI Key |
TUPJIUJZIYVGQB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=[U]=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


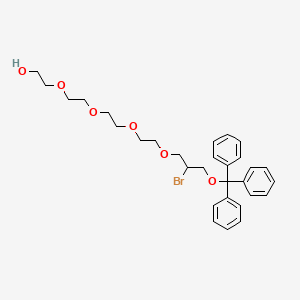
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
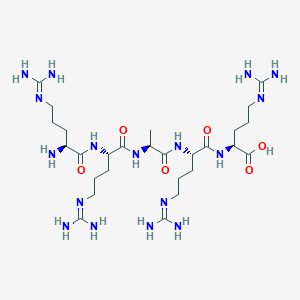
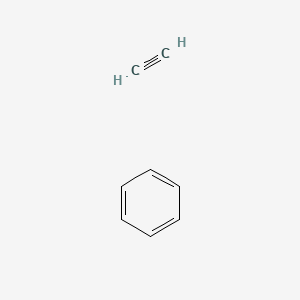
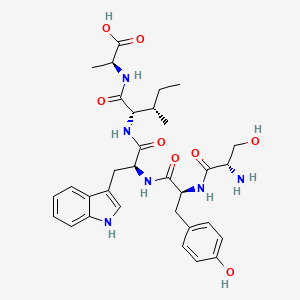
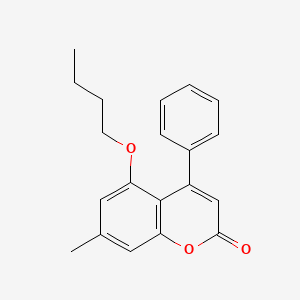
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
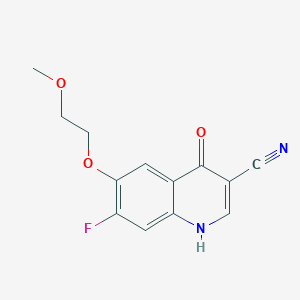
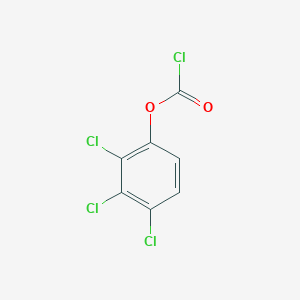
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
